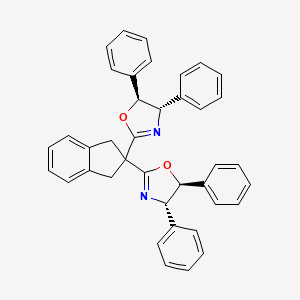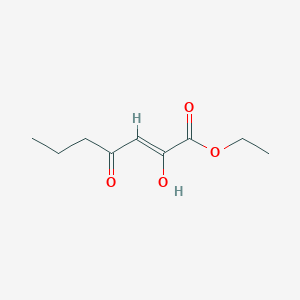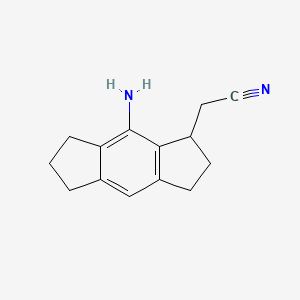![molecular formula C33H21NO8 B8200821 4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8200821.png)
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
Descripción general
Descripción
4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is a coordination polymer known for its unique structural features and versatile applications. This compound is characterized by its three aromatic rings, which contribute to its stability and multiple coordination sites .
Métodos De Preparación
The synthesis of 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves organic synthesis methods. One common approach is the hydrothermal synthesis using metal(II) chloride precursors, H2pdba (4,4′-(Pyridine-3,5-diyl)dibenzoic acid), and various coligands such as 1,10-phenanthroline, 2,2′-bipyridine, and 2,2′-biimidazole . The reaction conditions include specific temperatures, solvents, and pH values to achieve the desired coordination polymer structures .
Análisis De Reacciones Químicas
4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of aromatic rings and nitrogen atoms.
Substitution Reactions: The aromatic rings allow for electrophilic and nucleophilic substitution reactions.
Coordination Reactions: The compound forms coordination complexes with metal ions, which can be used in catalysis and material science.
Common reagents used in these reactions include metal chlorides, organic solvents, and specific ligands to facilitate the formation of coordination polymers . The major products formed from these reactions are coordination polymers with diverse structural topologies .
Aplicaciones Científicas De Investigación
4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its ability to form stable coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to their use in catalysis and material science . The compound’s unique structure allows for efficient electron transport and redox reactions, making it valuable in electronic and catalytic applications .
Comparación Con Compuestos Similares
Similar compounds to 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) include:
4,4’- (Pyridine-3,5-diyl)dibenzoic acid: Another coordination polymer with similar structural features but different applications.
4,4’- (4-Aminopyridine-3,5-diyl)dibenzoic acid: Known for its use in bioactive materials and drug delivery systems.
The uniqueness of 4’,4’‘’-(Pyridine-3,5-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) lies in its ability to form diverse coordination polymers with various metal ions, leading to a wide range of applications in different fields .
Propiedades
IUPAC Name |
5-[4-[5-[4-(3,5-dicarboxyphenyl)phenyl]pyridin-3-yl]phenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21NO8/c35-30(36)24-9-22(10-25(13-24)31(37)38)18-1-5-20(6-2-18)28-15-29(17-34-16-28)21-7-3-19(4-8-21)23-11-26(32(39)40)14-27(12-23)33(41)42/h1-17H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOJWPYAVQUCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CN=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B8200747.png)

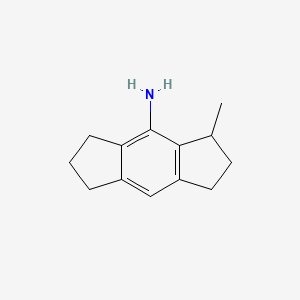
![6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B8200764.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200783.png)
![4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200789.png)
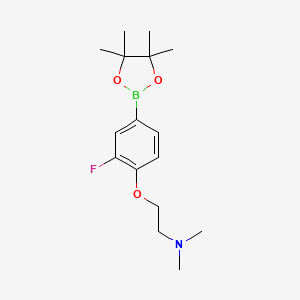
![5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one](/img/structure/B8200800.png)
![4-Chloro-6-methylpyrido[3,2-D]pyrimidine](/img/structure/B8200805.png)
